molecular formula C11H17NO3 B13835786 3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide

Katalognummer: B13835786
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: KUPZEQPJGFVOTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide is an organic compound with a unique structure characterized by two ethoxy groups attached to a cyclohexa-2,5-diene ring and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide typically involves the reaction of 3,5-dimethoxycyclohexa-2,5-diene-1-carboxylic acid with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Diethoxycyclohexa-2,5-diene-1-carboxamide is unique due to its specific combination of ethoxy groups and a carboxamide group, which may confer distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

3,5-diethoxycyclohexa-2,5-diene-1-carboxamide

InChI

InChI=1S/C11H17NO3/c1-3-14-9-5-8(11(12)13)6-10(7-9)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,12,13)

InChI-Schlüssel

KUPZEQPJGFVOTQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(C=C(C1)OCC)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.